2-HYDROXY-4-METHOXY-beta-NITROSTYRENE
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Overview
Description
2-HYDROXY-4-METHOXY-beta-NITROSTYRENE is an organic compound with the molecular formula C9H9NO4 It is a derivative of beta-nitrostyrene, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-HYDROXY-4-METHOXY-beta-NITROSTYRENE can be synthesized through the Henry reaction, which involves the condensation of benzaldehyde derivatives with nitromethane in the presence of a base. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired nitrostyrene derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4-METHOXY-beta-NITROSTYRENE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride.
Reduction: The compound can be reduced to the corresponding amine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminium hydride or hydrogenation with a palladium catalyst.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrostyrenes.
Scientific Research Applications
2-HYDROXY-4-METHOXY-beta-NITROSTYRENE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4-METHOXY-beta-NITROSTYRENE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and methoxy groups on the aromatic ring can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
2-HYDROXY-4-METHOXY-beta-NITROSTYRENE can be compared with other similar compounds, such as:
4-Methoxy-beta-nitrostyrene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxy-beta-nitrostyrene: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
3,4-Dimethoxy-beta-nitrostyrene: Contains two methoxy groups, which can enhance its electron-donating properties and affect its chemical behavior.
These comparisons highlight the unique structural features of this compound and its potential impact on its chemical and biological properties.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5-methoxy-2-[(Z)-2-nitroethenyl]phenol |
InChI |
InChI=1S/C9H9NO4/c1-14-8-3-2-7(9(11)6-8)4-5-10(12)13/h2-6,11H,1H3/b5-4- |
InChI Key |
GXJOVIFOJVFGES-PLNGDYQASA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C[N+](=O)[O-])O |
Origin of Product |
United States |
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